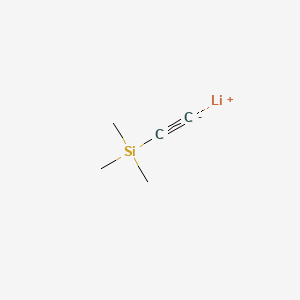
(Trimethylsilyl)ethynyllithium
Katalognummer B1587094
Molekulargewicht: 104.2 g/mol
InChI-Schlüssel: WDDOQHLJFOUQMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08552205B2
Procedure details


To a solution of [1-(Methoxy-methyl-carbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester (5.0 g, 20. mmol) in anhydrous THF (50 mL) at −78° C., was slowly added lithium (trimethylsilyl)acetylide (0.5 M in THF, 81 mL, 41 mmol). The reaction stirred at this temperature for 2 h then an additional amount of lithium (trimethylsilyl)acetylide (0.5 M in THF, 81 mL, 41 mmol) was added and stirring continued for 3 h at −78° C. The reaction was diluted with saturated aqueous NH4Cl and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The material was purified by flash chromatography (silica, 15% EtOAc/petroleum ether) to give 550 mg of the title compound as a brown syrup, m/z 154.18 [M-t-Bu]+.
Quantity
5 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1([C:11](=[O:16])N(OC)C)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[Li+].C[Si]([C:23]#[C-:24])(C)C>C1COCC1.[NH4+].[Cl-]>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1([C:11](=[O:16])[C:23]#[CH:24])[CH2:9][CH2:10]1)([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C(N(C)OC)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
81 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].C[Si](C)(C)C#[C-]
|
Step Three
|
Name
|
|
|
Quantity
|
81 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].C[Si](C)(C)C#[C-]
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction stirred at this temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for 3 h at −78° C
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material was purified by flash chromatography (silica, 15% EtOAc/petroleum ether)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C(C#C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 550 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
